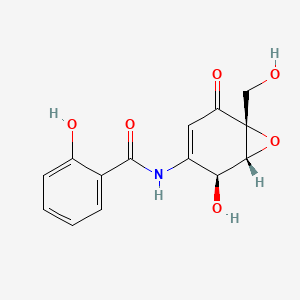
Epoxyquinomicin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxyquinomicin C is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Mechanism of Action
Epoxyquinomicin C possesses a unique 4-hydroxy-5,6-epoxycyclohexenone structure. Its mechanism primarily involves the inhibition of nuclear factor-kappa B (NF-κB), a crucial transcription factor in inflammatory responses and cancer progression. This inhibition is significant as NF-κB is often constitutively activated in various cancers and inflammatory diseases, making it a target for therapeutic intervention .
Therapeutic Applications
1. Anti-inflammatory Effects
This compound and its derivatives, particularly dehydroxymethylepoxyquinomicin (DHMEQ), have shown promising anti-inflammatory properties:
- Inhibition of Inflammatory Disease Models : Studies indicate that DHMEQ effectively suppresses cellular and animal models of inflammation. For instance, it demonstrated significant efficacy in reducing symptoms in endotoxin-induced uveitis in rats and ameliorated experimental autoimmune uveoretinitis in mice .
- Atopic Dermatitis Treatment : In a study involving BALB/c mice with atopic dermatitis-like lesions, topical application of DHMEQ led to decreased ear swelling and reduced inflammatory cell infiltration, suggesting its potential as a treatment for allergic conditions .
2. Antitumor Activity
This compound has also been explored for its antitumor properties:
- Multiple Myeloma : In vivo experiments showed that DHMEQ inhibited tumor growth in a plasmacytoma model. Mice treated with DHMEQ exhibited significantly reduced tumor volumes compared to control groups, indicating its potential as an anti-cancer agent without apparent toxicity .
- Hormone-Refractory Prostate Cancer : Research indicates that DHMEQ can inhibit NF-κB activity specifically in hormone-refractory prostate cancer cells, suggesting a targeted approach for treatment .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Case Study on Atopic Dermatitis : In a controlled study, BALB/c mice were subjected to repeated applications of allergens to induce atopic dermatitis. Treatment with DHMEQ ointment resulted in marked improvement in clinical symptoms and histopathological changes, demonstrating its therapeutic potential for managing allergic skin conditions .
- Case Study on Multiple Myeloma : A study involving severe combined immunodeficient mice transplanted with myeloma cells showed that daily administration of DHMEQ significantly reduced tumor size without causing adverse effects, highlighting its potential as a safe anti-cancer therapy .
Propiedades
Número CAS |
200496-85-1 |
|---|---|
Fórmula molecular |
C14H13NO6 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C14H13NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,11-12,16-17,19H,6H2,(H,15,20)/t11-,12+,14-/m0/s1 |
Clave InChI |
JNDISHBDOZQLTR-SCRDCRAPSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O |
Sinónimos |
epoxyquinomicin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















